molecular formula C17H9IN4O3S B14953403 (5Z)-5-(4-iodobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-iodobenzylidene)-2-(3-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14953403
M. Wt: 476.2 g/mol
InChI Key: XFVKNCJEHMKIIK-ZSOIEALJSA-N
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Description

(5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes an iodophenyl group, a nitrophenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the iodophenyl and nitrophenyl groups. Common reagents used in these reactions include iodine, nitrobenzene, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and pathways.

Medicine

In medicine, (5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(4-IODOPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its iodophenyl group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, such as those with bromophenyl or chlorophenyl groups, and allows for unique interactions and applications.

Properties

Molecular Formula

C17H9IN4O3S

Molecular Weight

476.2 g/mol

IUPAC Name

(5Z)-5-[(4-iodophenyl)methylidene]-2-(3-nitrophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9IN4O3S/c18-12-6-4-10(5-7-12)8-14-16(23)21-17(26-14)19-15(20-21)11-2-1-3-13(9-11)22(24)25/h1-9H/b14-8-

InChI Key

XFVKNCJEHMKIIK-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)I)/SC3=N2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=O)C(=CC4=CC=C(C=C4)I)SC3=N2

Origin of Product

United States

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